molecular formula C14H18ClNO4S B7462744 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid

2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid

Cat. No. B7462744
M. Wt: 331.8 g/mol
InChI Key: ZDARKOWZRKVYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid, also known as CBX-129801, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinedione derivatives and has been found to exhibit anti-diabetic, anti-inflammatory, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. This compound acts as a PPARγ agonist, which leads to the activation of downstream signaling pathways that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid is its potential therapeutic applications in various diseases. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could investigate the optimal dosing and administration of this compound in vivo. Furthermore, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the reaction of 4-chlorothiophenol with 2-bromo-3-hydroxybutyric acid, followed by the reaction of the resulting product with 4-(chloromethyl)phenylacetic acid. The final product is obtained through the condensation of the intermediate with 2-aminoethanol.

Scientific Research Applications

2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-9(17)13(14(19)20)16-12(18)3-2-8-21-11-6-4-10(15)5-7-11/h4-7,9,13,17H,2-3,8H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDARKOWZRKVYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CCCSC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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